ピバル酸亜鉛

概要

説明

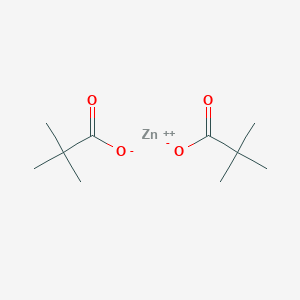

Zinc pivalate is an organometallic compound consisting of zinc and pivalic acid. It is a white, crystalline solid with a melting point of 104-105 °C. Zinc pivalate has been used in a variety of research and industrial applications, including as a catalyst in organic synthesis, as a reagent in the determination of trace metals, and as a corrosion inhibitor. It is also used as a corrosion inhibitor in paint and coatings. In recent years, zinc pivalate has been studied for its potential applications in the biomedical field, particularly in the areas of cancer therapy, gene therapy, and drug delivery. Additionally, potential future directions for research on zinc pivalate will be discussed.

科学的研究の応用

多官能性有機金属の調製

ピバル酸亜鉛は、マグネシウムと亜鉛の多官能性有機金属の調製において重要な役割を果たします . これらの有機金属試薬は、LiClまたはBr/Mg交換の存在下で、有機ハロゲン化物から直接金属挿入によって容易に調製されます .

空気と水の安定性の向上

有機亜鉛ピバル酸塩は、炭素-亜鉛結合とマグネシウムまたは亜鉛ピバル酸塩ユニットを有する混合亜鉛-マグネシウム有機金属です . これらの有機金属試薬は、溶媒を蒸発させた後、空気と水の安定性が向上した固体有機亜鉛種を形成します .

コバルト触媒によるアルケンのジフルオロアルキルアリール化

ピバル酸亜鉛は、コバルト触媒によるアルケンのジフルオロアルキルアリール化に使用されてきました . このプロセスには、アリルラジカルの形成が含まれ、その後、アリール亜鉛ピバル酸塩との1,3-シフトおよびCsp3‒Csp2クロスカップリングが行われます .

医薬品および農薬の合成

ピバル酸亜鉛は、医薬品や農薬の合成に使用されます . 現代有機化学の発展にとって非常に重要な、遷移金属触媒クロスカップリング戦略で使用されています .

高度に複雑な分子の調製

ピバル酸亜鉛は、幅広い高度に複雑な分子の調製に使用されます . ベンチ安定で市販されているボロン酸誘導体と比較して、従来の有機亜鉛試薬は、多くのカップリング反応において、穏和な反応条件下でより洗練された反応性を示しました <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w

Safety and Hazards

Zinc Pivalate is associated with several safety precautions. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

While specific future directions for Zinc Pivalate are not explicitly mentioned, zinc research in general is still in a relatively early stage of its evolution . Future research areas include achieving a clearer understanding of the chemistry, biology, and pathobiology of zinc . Specific systems meriting special focus include the gastrointestinal, immune, and central nervous systems .

作用機序

Target of Action

Zinc pivalate, like other zinc compounds, primarily targets zinc-dependent proteins , which include transcription factors and enzymes of key cell signaling pathways . These proteins play crucial roles in various biological processes such as cell proliferation, apoptosis, and antioxidant defenses .

Mode of Action

It is known that zinc compounds generally interact with their targets by binding to the zinc-binding sites of proteins, thereby modulating their activity . For instance, zinc pivalate may bind to the mineralocorticoid receptor, similar to desoxycorticosterone pivalate .

Biochemical Pathways

Zinc pivalate likely affects multiple biochemical pathways due to the broad range of proteins that zinc can interact with. For instance, it may influence pathways involved in the metabolism of sodium, potassium, and water . Additionally, zinc pivalate might be involved in the synthesis of thermotropic liquid crystalline polymers through Negishi-type reactions .

Pharmacokinetics

It’s known that zinc pivalate is a solid compound that can be stored in an inert atmosphere at room temperature . It’s also suggested that zinc pivalate has a higher catalytic activity compared to zinc acetate .

Result of Action

The molecular and cellular effects of zinc pivalate’s action are likely diverse due to the wide range of proteins it can interact with. For example, it may affect the concentration of sodium and potassium in the blood . In the context of polymer synthesis, zinc pivalate can promote the formation of Csp3–Csp3 bonds, which are important for the synthesis of pharmaceuticals and agrochemicals .

Action Environment

The action, efficacy, and stability of zinc pivalate can be influenced by various environmental factors. For instance, the presence of an inert atmosphere can help maintain its stability . Moreover, the introduction of electron-active groups into carbene positions can slightly diminish the stability of the resulting adducts .

生化学分析

Biochemical Properties

Zinc Pivalate, like other zinc carboxylates, has been analyzed using ultra-high-field 67Zn NMR spectroscopy

Temporal Effects in Laboratory Settings

The stability and degradation of Zinc Pivalate over time in laboratory settings have not been extensively studied. A related compound, zinc acetate, reacts with pivalic acid to form Zinc Pivalate . This suggests that Zinc Pivalate may be stable under certain conditions.

特性

| { "Design of the Synthesis Pathway": "Zinc pivalate can be synthesized by reacting pivalic acid with zinc oxide in a solvent under reflux conditions.", "Starting Materials": ["Pivalic acid", "Zinc oxide", "Solvent (e.g. ethanol)"], "Reaction": [ "Add pivalic acid and zinc oxide to a round-bottom flask", "Add the solvent to the flask", "Heat the mixture under reflux conditions for several hours", "Allow the mixture to cool to room temperature", "Filter the resulting solid product and wash with solvent to remove impurities", "Dry the product under vacuum to obtain pure zinc pivalate" ] } | |

| 15827-10-8 | |

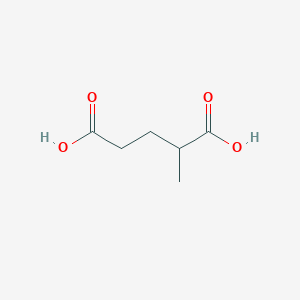

分子式 |

C5H10O2Zn |

分子量 |

167.5 g/mol |

IUPAC名 |

2,2-dimethylpropanoic acid;zinc |

InChI |

InChI=1S/C5H10O2.Zn/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7); |

InChIキー |

RGMJDGBMMBIUOX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Zn+2] |

正規SMILES |

CC(C)(C)C(=O)O.[Zn] |

| 15827-10-8 | |

同義語 |

zinc pivalate |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Benzylidenecyclohexylidene)amino]urea](/img/structure/B93169.png)